molecular formula C11H15NO3S B13537599 methyl S-(4-methoxyphenyl)cysteinate

methyl S-(4-methoxyphenyl)cysteinate

Cat. No.: B13537599
M. Wt: 241.31 g/mol
InChI Key: OCLXTLXZAMVCPB-UHFFFAOYSA-N
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Description

Methyl S-(4-methoxyphenyl)cysteinate is a cysteine-derived compound characterized by a 4-methoxyphenyl substituent attached to the sulfur atom of cysteine, with a methyl ester group at the carboxyl terminus. This structural motif is critical for its chemical reactivity and biological interactions. For instance, methyl N-(tert-butoxycarbonyl)-S-((4-methoxyphenyl)ethynyl)-D-cysteinate (a structurally analogous compound) was synthesized via copper/nickel-catalyzed alkynylation reactions, yielding a stable derivative with confirmed NMR and chromatographic profiles . The 4-methoxyphenyl group is recurrent in medicinal and agrochemical contexts, often enhancing bioavailability or target specificity .

Properties

Molecular Formula

C11H15NO3S

Molecular Weight

241.31 g/mol

IUPAC Name

methyl 2-amino-3-(4-methoxyphenyl)sulfanylpropanoate

InChI

InChI=1S/C11H15NO3S/c1-14-8-3-5-9(6-4-8)16-7-10(12)11(13)15-2/h3-6,10H,7,12H2,1-2H3

InChI Key

OCLXTLXZAMVCPB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)SCC(C(=O)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl S-(4-methoxyphenyl)cysteinate typically involves the reaction of cysteine with 4-methoxyphenyl methyl sulfone under basic conditions. The reaction proceeds through the formation of a thioether bond between the sulfur atom of cysteine and the methoxyphenyl group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like methanol or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl S-(4-methoxyphenyl)cysteinate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or disulfides.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and disulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

Comparison with S-Aryl Cysteinate Derivatives

Methyl S-(4-methoxyphenyl)cysteinate belongs to a broader class of S-aryl cysteinate derivatives. These compounds vary in aryl substituents, which significantly influence their biological and physicochemical properties.

Herbicidal Activity

Evidence from herbicidal screening (Table 1) demonstrates that substituents on the S-aryl group modulate activity against target plants. This compound analogues were tested alongside derivatives with R₁ = 4-chlorobenzyl, 3,4,5-trimethoxyphenyl, and 4-nitrophenyl. Key findings include:

Substituent (R₁) Herbicidal Activity (Rape) Herbicidal Activity (Barnyard Grass)
4-Methoxyphenyl Moderate inhibition Weak inhibition
4-Chlorobenzyl Strong inhibition Moderate inhibition
3,4,5-Trimethoxyphenyl High inhibition Weak inhibition
4-Nitrophenyl Moderate inhibition No activity

The 4-methoxyphenyl derivative showed moderate activity against rape (Brassica napus) but weak efficacy against barnyard grass (Echinochloa crus-galli). In contrast, the 3,4,5-trimethoxyphenyl variant exhibited stronger anti-rape activity, likely due to enhanced electron-donating effects from multiple methoxy groups . The 4-chlorobenzyl group’s electronegativity improved barnyard grass targeting, suggesting substituent polarity influences species selectivity .

Comparison with Methyl Cysteinate

Methyl cysteinate (without the S-aryl group) is a simpler cysteine derivative. Studies show it enhances cesium (Cs⁺) accumulation in Arabidopsis thaliana by increasing internal cysteine levels and forming Cs⁺-cysteine complexes . In contrast, this compound’s bulky aryl group may sterically hinder metal binding, redirecting its biological role toward herbicidal or antimicrobial applications. This structural divergence underscores how aryl modifications redirect functional priorities—from metal chelation in methyl cysteinate to enzyme inhibition or receptor binding in the 4-methoxyphenyl derivative .

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